N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

DNA damage Interstrand crosslinks Nitrogen mustard

Select Br-IPM—not the generic chloro analog IPM—for your hypoxia-activated prodrug (HAP) programs. Br-IPM delivers a distinct DNA lesion spectrum, including fast-appearing alkali-labile sites (ALS) absent with IPM, plus enhanced interstrand crosslinking efficiency. As the validated warhead of evofosfamide (TH-302), it achieves >300-fold hypoxia-selective cytotoxicity. These bromine-specific properties are scientifically irreplaceable; chloro substitution compromises therapeutic index and mechanistic validity. Procure high-purity Br-IPM to ensure your HAP candidates or DNA damage studies leverage the same validated pharmacology benchmark.

Molecular Formula C4H11Br2N2O2P
Molecular Weight 309.92 g/mol
CAS No. 141025-16-3
Cat. No. B133178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(2-bromoethyl)phosphorodiamidic acid
CAS141025-16-3
Synonymsomofosfamide
CBM-11
N,N'-bis(2-bromoethyl)phosphorodiamidic acid
N,N'-bis(BrEt)isophosphoramide
N,N'-bis-(2-bromoethyl)phosphorodiamidic acid
Molecular FormulaC4H11Br2N2O2P
Molecular Weight309.92 g/mol
Structural Identifiers
SMILESC(CBr)NP(=O)(NCCBr)O
InChIInChI=1S/C4H11Br2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10)
InChIKeyFUNYDODCWWGJJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis(2-bromoethyl)phosphorodiamidic Acid (CAS 141025-16-3): A Hypoxia-Activated DNA Alkylating Warhead for Targeted Oncology Research


N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, commonly referred to as dibromo isophosphoramide mustard (Br-IPM), is the active DNA-alkylating warhead of the hypoxia-activated prodrug evofosfamide (TH-302) [1]. It functions as a bifunctional nitrogen mustard, capable of inducing interstrand crosslinks and DNA-protein crosslinks that inhibit DNA replication and cell division, thereby promoting apoptosis in proliferating cells [2]. This compound is a brominated analog of the clinically established isophosphoramide mustard (IPM), which is the active metabolite of ifosfamide, and it serves as a critical component in the design of tumor-selective anticancer agents that exploit the hypoxic microenvironment of solid tumors [3].

Why Br-IPM (CAS 141025-16-3) Cannot Be Substituted by Its Chloro Analog in Hypoxia-Targeted Research


Generic substitution with the chloro analog, isophosphoramide mustard (IPM), is scientifically invalid in the context of hypoxia-activated prodrug development and mechanistic studies of DNA damage. Despite their structural similarity, the bromo substituent in Br-IPM confers fundamentally different DNA interaction profiles and cytotoxic potency compared to the chloro analog [1]. Specifically, Br-IPM demonstrates a distinct lesion spectrum on DNA, including the unique capacity to induce fast-appearing alkali-labile sites (ALS) that are not observed with IPM, alongside enhanced interstrand crosslinking efficiency [1]. Furthermore, the therapeutic index and efficacy of prodrugs relying on Br-IPM release are predicated on these bromine-specific chemical and biological properties, which cannot be replicated by the chloro derivative [2].

Quantitative Evidence for the Selection of Br-IPM (CAS 141025-16-3) Over Chloro Analogs in DNA Damage and Hypoxia-Targeted Research


Enhanced DNA Interstrand Crosslinking Potency of Br-IPM Compared to Chloro Analog IPM in HeLa Cells

In a direct head-to-head comparison using alkaline elution analysis in HeLa cells, the dibromo analog (Br-IPM) demonstrated higher DNA interstrand crosslinking potency compared to the dichloro analog (IPM). The study noted that the bromo analogues were more cytotoxic and exhibited higher crosslinking potency, with Br-IPM uniquely inducing fast-appearing alkali-labile sites (ALS) that were not observed with the chloro analog [1].

DNA damage Interstrand crosslinks Nitrogen mustard

Superior Therapeutic Index of Bromofosfamide (CBM-11) vs. Ifosfamide in Murine Tumor Models

In a comparative study evaluating the S-(-) enantiomer of bromofosfamide (CBM-11), which incorporates the Br-IPM warhead, against the standard-of-care ifosfamide, CBM-11 demonstrated a significantly increased therapeutic index (TI) in murine L1210 leukemia and B16 melanoma models. The TI, calculated as the ratio of maximally tolerated dose (MTD) to curative dose (CD50), was superior for CBM-11, indicating a wider therapeutic window and improved safety margin compared to ifosfamide [1].

Therapeutic index Preclinical efficacy Oxazaphosphorine

Hypoxia-Selective Cytotoxicity of Evofosfamide (TH-302) Prodrug in Nasopharyngeal Carcinoma Cells

Evofosfamide (TH-302), a prodrug that releases the Br-IPM warhead under hypoxic conditions, exhibits hypoxia-selective cytotoxicity in nasopharyngeal carcinoma (NPC) cell lines. The IC50 values under hypoxia were 8.33 ± 0.75 μmol/L in CNE-2 cells, 7.62 ± 0.67 μmol/L in HONE-1 cells, and 0.31 ± 0.07 μmol/L in HNE-1 cells, with a sensitization range of ninefold to greater than 300-fold compared to normoxic controls [1]. This demonstrates the prodrug's ability to selectively target hypoxic tumor cells, a feature directly enabled by the Br-IPM warhead's mechanism of action.

Hypoxia-activated prodrug Tumor microenvironment Evofosfamide

Lack of Significant Bystander Effect for Br-IPM and IPM in Tumor Microvascular Network Model

A spatially resolved pharmacokinetic/pharmacodynamic (PK/PD) model of the tumor microvasculature demonstrated that both Br-IPM and its dichloro derivative IPM cannot diffuse significantly from the cells in which they are generated. The model, which accurately predicted the monotherapy activity of TH-302 in H460 tumors, suggests that the notable single-agent activity of the prodrug is due to significant bioreductive activation in oxic regions driven by high plasma concentrations, rather than a bystander effect mediated by Br-IPM diffusion [1].

Pharmacokinetic modeling Bystander effect Tumor microvasculature

High-Impact Research and Industrial Applications for Br-IPM (CAS 141025-16-3) and Its Prodrugs


Development and Optimization of Hypoxia-Activated Prodrugs (HAPs)

Researchers and pharmaceutical companies engaged in designing next-generation HAPs can utilize Br-IPM as the cytotoxic warhead. The quantitative evidence of its hypoxia-selective cytotoxicity, as demonstrated with evofosfamide (TH-302) showing up to >300-fold sensitization under hypoxia compared to normoxia in NPC cells [1], provides a validated benchmark for the design of novel prodrugs targeting the hypoxic tumor microenvironment. The compound's unique DNA lesion profile, including fast-appearing alkali-labile sites, further distinguishes it from chloro-based alternatives [2].

Mechanistic Studies of DNA Damage and Repair in Cancer Cells

For academic and industrial laboratories focused on the molecular pharmacology of alkylating agents, Br-IPM offers a unique tool to study differential DNA damage responses. Its capacity to induce a broader spectrum of lesions, including fast- and slow-appearing alkali-labile sites, compared to the chloro analog IPM, allows for precise dissection of DNA repair pathway activation and cellular response mechanisms [1]. This can inform the development of novel combination therapies that exploit specific DNA repair deficiencies in cancer cells.

Preclinical Evaluation of Oxazaphosphorine-Based Anticancer Agents

Investigators evaluating novel oxazaphosphorine analogs for improved therapeutic index can leverage the in vivo data on bromofosfamide (CBM-11). The demonstrated superior therapeutic index of CBM-11 compared to ifosfamide in murine L1210 leukemia and B16 melanoma models [1] establishes a strong preclinical rationale for pursuing bromine-substituted analogs. This evidence supports the procurement of Br-IPM as a key intermediate for synthesizing and screening new chemical entities with potentially improved safety and efficacy profiles.

Validation of Intratumoral Pharmacokinetic/Pharmacodynamic (PK/PD) Models

Researchers developing spatially resolved PK/PD models of anticancer drug distribution within solid tumors can use Br-IPM and its prodrugs as validated test compounds. The established model demonstrating the lack of a significant bystander effect for Br-IPM and IPM [1] provides a robust framework for parameterizing and validating new computational models that simulate drug penetration, activation, and cytotoxicity in complex tumor microenvironments. This is essential for predicting the efficacy of HAPs and other targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.